DMT-dG(ib) Phosphoramidite

Catalog No.
S885089
CAS No.
93183-15-4
M.F
C44H54N7O8P
M. Wt
839.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DMT-dG(ib) Phosphoramidite

CAS Number

93183-15-4

Product Name

DMT-dG(ib) Phosphoramidite

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Molecular Formula

C44H54N7O8P

Molecular Weight

839.9 g/mol

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1

InChI Key

FDRMKYVTIFSDPR-MMROLVBFSA-N

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Synonyms

5’-O-[Bis(4-​methoxyphenyl)​phenylmethyl]​-2’-deoxy-N-(2-methyl-1-oxopropyl)​-guanosine 3’-[2-cyanoethyl N,​N-bis(1-methylethyl)​phosphoramidite]; 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-guanosine 3’-[2-cyanoethyl bi

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

DMT-dG(ib) Phosphoramidite, also known as N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block used in the chemical synthesis of DNA . This specific type of phosphoramidite is employed in a technique called automated DNA solid-phase synthesis, a crucial tool in various scientific research fields.

DNA Oligonucleotide Synthesis

DMT-dG(ib) Phosphoramidite serves as a crucial building block for the synthesis of short, single-stranded DNA molecules called oligonucleotides. These oligonucleotides play a vital role in numerous research applications, including:

  • Gene expression studies: Scientists can utilize oligonucleotides to silence specific genes (RNA interference) or study how genes are regulated .
  • PCR (Polymerase Chain Reaction): Oligonucleotides act as primers, which are essential for initiating the copying of specific DNA regions during PCR, a fundamental technique used in various fields like genetic testing and forensics .
  • DNA sequencing: Oligonucleotides are employed as sequencing primers, guiding the process of reading the order of nucleotides in a DNA molecule, a vital tool for genomic research and disease diagnosis .

Advantages of DMT-dG(ib) Phosphoramidite

DMT-dG(ib) Phosphoramidite offers several advantages compared to other guanine phosphoramidites:

  • Increased stability: The isobutyryl protecting group (ib) on the guanine base enhances the stability of the phosphoramidite, making it less prone to degradation during synthesis .
  • Compatibility with automated synthesizers: The chemical properties of DMT-dG(ib) Phosphoramidite make it compatible with automated DNA synthesizers, allowing for efficient and high-throughput oligonucleotide production .

DMT-dG(ib) Phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyl (ib) substituent. The full name of this compound is N2-Isobutyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite. This structure allows for efficient coupling during solid-phase oligonucleotide synthesis, making it an essential reagent in molecular biology and genetic research.

During oligonucleotide synthesis:

  • Coupling Reaction: In the solid-phase synthesis process, DMT-dG(ib) is activated by mild organic acids, such as tetrazole, which protonates the nitrogen of the phosphoramidite. This activation generates a highly reactive intermediate that can readily react with the 5'-hydroxyl group of a growing oligonucleotide chain .
  • Capping: Following the coupling reaction, unreacted hydroxyl groups are capped using acetic anhydride and pyridine to prevent further reactions that could lead to deletion mutations in the oligonucleotide sequence .
  • Detritylation: The DMT group is removed after each coupling cycle to expose the 5'-hydroxyl group for subsequent reactions, ensuring that the oligonucleotide can continue to grow .

The synthesis of DMT-dG(ib) Phosphoramidite typically involves several steps:

  • Protection of Functional Groups: The guanosine molecule undergoes protection of its hydroxyl groups using DMT and other protective groups to prevent unwanted reactions during synthesis.
  • Formation of Phosphoramidite: The protected guanosine is then reacted with phosphorous oxychloride or similar reagents to form the phosphoramidite linkage.
  • Purification: The resulting product is purified using techniques such as chromatography to ensure high purity before use in oligonucleotide synthesis.
  • Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized phosphoramidite .

DMT-dG(ib) Phosphoramidite has several important applications:

  • Oligonucleotide Synthesis: It is primarily used in synthesizing custom oligonucleotides for research and therapeutic purposes.
  • Gene Therapy: Oligonucleotides made from this phosphoramidite can be utilized in gene therapy approaches to modulate gene expression.
  • Diagnostics: It plays a role in developing diagnostic tools that require specific DNA sequences for detection purposes.

DMT-dG(ib) Phosphoramidite shares structural similarities with several other phosphoramidites used in oligonucleotide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure HighlightsUnique Features
DMT-dG(dmf) PhosphoramiditeContains dimethylformamide as a groupMore stable under certain conditions
DMT-dG(tac) PhosphoramiditeContains a thioacetic acid substituentDifferent reactivity profile
DMT-dG(ce) PhosphoramiditeCyanoethyl protecting groupEnhanced solubility in organic solvents
DMT-dG(ib) PhosphoramiditeIsobutyl group enhances steric hindranceImproved coupling efficiency

DMT-dG(ib) Phosphoramidite's unique isobutyl substitution provides enhanced steric hindrance which can lead to improved coupling efficiencies compared to other phosphoramidites, making it particularly useful in synthesizing longer oligonucleotides with fewer impurities .

The phosphoramidite method revolutionized oligonucleotide synthesis by addressing inefficiencies in earlier chemical strategies. Prior to its development, the phosphodiester and H-phosphonate methods dominated synthetic workflows, but these suffered from low yields and side reactions. The breakthrough came in 1981 when Caruthers and Matteucci introduced nucleoside phosphoramidites as stable intermediates for stepwise chain elongation. This innovation capitalized on the reactivity of trivalent phosphorus, enabling rapid coupling cycles while minimizing hydrolysis risks.

Key milestones include:

  • 1955: Michelson and Todd synthesized the first dinucleotide using phosphodiester chemistry.
  • 1980s: Adoption of solid-phase supports and automated synthesizers reduced manual intervention.
  • 1989: Commercialization of benchtop DNA synthesizers democratized access to custom oligonucleotides.

The phosphoramidite approach’s superiority lies in its four-step cyclic process (detritylation, coupling, oxidation, capping), achieving coupling efficiencies >99% per cycle. By 2025, this method remains the only commercially viable route for high-throughput DNA synthesis at scales exceeding 200 nucleotides.

Evolution of Protecting Group Strategies for Deoxyguanosine

Deoxyguanosine’s exocyclic amine and heterocyclic nitrogen atoms render it prone to side reactions during synthesis, necessitating robust protection strategies. Early efforts used benzoyl or phthaloyl groups, but these required harsh deprotection conditions. The introduction of the isobutyryl (iBu) group in the 1980s marked a turning point, as it balanced stability during synthesis with mild removal via ammonium hydroxide.

Table 1: Protecting Groups for Deoxyguanosine

GroupStability During SynthesisDeprotection ConditionsSide Reaction Mitigation
Isobutyryl (iBu)HighNH₃, 55°C, 6–17 hrsPrevents cyanoethylation
Dimethylformamidine (dmf)ModerateAMA, 55°C, 17 hrsCompatible with 2'-OMe-RNA
PhthaloylVery HighHydrazine, 20°CBlocks N7 alkylation

For DMT-dG(ib), the 2-amino group is protected with isobutyryl, while the 5'-hydroxyl uses 4,4'-dimethoxytrityl (DMT). The DMT group’s acid lability allows selective removal during detritylation, monitored via its orange-colored carbocation intermediate.

Theoretical Foundations of Automated DNA Synthesis

Automated solid-phase synthesis relies on three principles:

  • Directionality: Chain elongation proceeds 3'→5', opposite to enzymatic synthesis, with nucleoside phosphoramidites serving as monomers.
  • Orthogonal Protection: The 5'-DMT and nucleobase-protecting groups (e.g., iBu) remain stable during coupling but are removable under distinct conditions.
  • Stepwise Efficiency: Each cycle includes:
    • Detritylation: Trichloroacetic acid removes DMT, exposing the 5'-OH.
    • Coupling: Tetrazole-activated phosphoramidites form phosphite triester bonds.
    • Oxidation: Iodine/water converts phosphite to phosphate.
    • Capping: Acetic anhydride blocks unreacted 5'-OH groups.

Critical innovations enabling automation include:

  • Non-swelling silica supports for efficient reagent diffusion.
  • In-line activation of phosphoramidites, reducing excess reagent use.
  • UV monitoring of DMT removal to quantify coupling yields.

Position of DMT-dG(ib) in Contemporary Synthetic Biology

DMT-dG(ib) Phosphoramidite (C₄₄H₅₄N₇O₈P, MW 839.92) exemplifies optimized protecting group synergy. Its structure features:

  • 5'-DMT: Acid-labile protection enabling iterative synthesis.
  • N2-Isobutyryl: Prevents guanine oxidation and acrylonitrile adducts during β-cyanoethyl phosphate deprotection.
  • 3'-Phosphoramidite: Reacts with 5'-OH via tetrazole activation, forming phosphite linkages.

Applications in Synthetic Biology:

  • CRISPR Guide RNA Synthesis: DMT-dG(ib) ensures high-fidelity incorporation in sgRNAs targeting GC-rich regions.
  • Antisense Oligonucleotides: The iBu group minimizes side reactions in phosphorothioate-modified therapeutics.
  • DNA Origami: High-purity DMT-dG(ib) enables precise nanostructure assembly.

Commercial availability from suppliers like Sigma-Aldrich and TCI Chemicals underscores its industrial relevance. Recent advances in ultra-fast deprotection (<15 minutes) further integrate DMT-dG(ib) into high-throughput platforms.

XLogP3

6.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

839.37714870 g/mol

Monoisotopic Mass

839.37714870 g/mol

Heavy Atom Count

60

Dates

Modify: 2023-08-15

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